N-Acetyl-|A-neuraminic acid methyl ester

Description

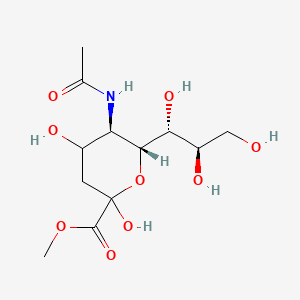

Key Structural Features:

- C1 : Methyl ester (-COOCH₃)

- C5 : Acetamido group (-NHCOCH₃)

- C7–C9 : Trihydroxypropyl side chain [(1R,2S)-2,3-dihydroxy-1-methylpropyl]

- Anomeric configuration : β-form predominates in crystalline states

Comparative Analysis of Tautomeric Forms

N-Acetylneuraminic acid methyl ester exhibits ring-chain tautomerism , a phenomenon common to reducing sugars. In aqueous solutions, equilibrium exists between the cyclic β-pyranose form (≈93%) and the open-chain keto form (≈7%) . The equilibrium constant (Kₑq) for this tautomerism is influenced by pH, temperature, and solvent polarity. Acidic conditions favor the cyclic form, while alkaline conditions shift equilibrium toward the open-chain tautomer .

Substituent effects further modulate tautomeric behavior:

- Methyl ester at C1 : Stabilizes the cyclic form by reducing electron withdrawal from the carboxylate group .

- Acetamido group at C5 : Enhances rigidity via hydrogen bonding with adjacent hydroxyl groups, disfavoring ring-opening .

- C7–C9 side chain : Hydrophobic interactions in nonpolar solvents increase the stability of the open-chain form .

Comparative studies with unmodified Neu5Ac reveal that esterification at C1 reduces the open-chain population by 15–20%, as quantified by ¹H-NMR coupling constants (J₃a,₄ = 12.5 Hz for cyclic form vs. J₃a,₄ = 4.8 Hz for open form) .

Crystallographic Studies and Conformational Dynamics

X-ray crystallography of N-acetylneuraminic acid methyl ester confirms the β-anomeric configuration, with a pyranose ring puckering amplitude (Δ = 0.52 Å) and Cremer-Pople parameters (Q = 0.89, θ = 5.2°, φ = 180°) indicative of a ²C₅ chair conformation . The acetamido group at C5 adopts an equatorial orientation, minimizing steric clashes with the C7–C9 side chain .

Conformational flexibility is observed in the glycerol side chain (C7–C9):

- C8–C9 bond rotation : Restricted to ±30° due to hydrogen bonding between C8-OH and C2-COOCH₃ .

- C7–C8 bond rotation : Exhibits three rotamers (gauche-gauche, gauche-trans, trans-gauche) with populations of 62%, 28%, and 10%, respectively, as determined by molecular dynamics simulations .

Notably, the methyl ester group induces a 2.3 Å displacement of the C1 atom from the pyranose plane, creating a pseudoaxial orientation that enhances solubility in apolar solvents .

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (positive mode) :

These spectral signatures provide unambiguous evidence for the compound’s structure, enabling differentiation from related sialic acid derivatives such as N-glycolylneuraminic acid methyl ester .

Properties

IUPAC Name |

methyl (5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6?,7-,8-,9-,10-,12?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQMWNJESHHSA-QVAGNHESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H](OC(CC1O)(C(=O)OC)O)[C@@H]([C@@H](CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-|A-neuraminic acid methyl ester can be synthesized through the acetylation of neuraminic acid followed by esterification. One common method involves reacting neuraminic acid with acetic anhydride to form N-acetylneuraminic acid, which is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar acetylation and esterification processes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-|A-neuraminic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized acids, reduced alcohols, and substituted compounds .

Scientific Research Applications

N-Acetyl-|A-neuraminic acid methyl ester has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex glycoconjugates.

Biology: This compound is crucial in studying cell surface interactions and glycoprotein functions.

Medicine: It is involved in research on viral infections, particularly influenza, as it acts as a receptor for the virus.

Industry: It is used in the production of pharmaceuticals and as a research reagent in various biochemical studies

Mechanism of Action

N-Acetyl-|A-neuraminic acid methyl ester exerts its effects primarily through its role as a sialic acid. It acts as a receptor for influenza viruses, facilitating their attachment to mucous cells via hemagglutinin. This interaction is a critical step in the viral infection process. Additionally, it plays a role in cell recognition and adhesion by being a terminal sugar in glycoproteins and glycolipids .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetylneuraminic Acid (Neu5Ac)

- Structure : Lacks the methyl ester; free carboxyl group at C1.

- Properties : Hydrophilic, prone to enzymatic degradation by sialidases.

- Applications: Natural substrate for sialyltransferases in glycoconjugate synthesis .

Cytidine 5'-Monophospho-N-Acetylneuraminic Acid (CMP-Neu5Ac)

- Structure: Neu5Ac linked to cytidine monophosphate via a high-energy phosphate bond.

- Properties: Nucleotide-activated donor for enzymatic sialylation; unstable in solution.

- Applications : Critical in glycosylation pathways . Neu5Ac-Me, in contrast, is a synthetic building block for chemical modifications .

N-Glycolylneuraminic Acid (Neu5Gc)

- Structure : Hydroxyl group replaces the N-acetyl group at C5.

- Properties: Immunogenic in humans due to the absence of endogenous synthesis.

- Applications: Studied for species-specific pathogen interactions. Neu5Ac-Me avoids immunogenicity risks, making it safer for therapeutic use .

KDN (2-Keto-3-Deoxy-D-Glycero-D-Galacto-Nonulosonic Acid)

- Structure : Lacks the N-acyl group at C5; hydroxyl configuration differs.

- Properties : Resistant to bacterial sialidases.

- Applications : Rare in humans but abundant in fish glycans. Synthesized from Neu5Ac-Me via deacetylation and oxidation .

9-O-Acetyl-N-Acetylneuraminic Acid Methyl Ester

- Structure : Additional O-acetyl group at C7.

- Properties : Resists viral neuraminidases and mammalian esterases.

- Applications : Model compound for studying sialic acid periodate oxidation and receptor specificity .

2-Deoxy-2,3-Didehydro-N-Acetylneuraminic Acid (DANA)

- Properties : Potent sialidase inhibitor.

- Applications : Antiviral agent (e.g., zanamivir precursor). Neu5Ac-Me derivatives with similar modifications show enhanced inhibition .

Research Findings and Trends

- Antiviral Mechanisms : Neu5Ac-Me blocks viral hemagglutinin-sialic acid interactions, preventing host cell entry . Its ester group improves bioavailability compared to Neu5Ac .

- Enzymatic Stability : Neu5Ac-Me resists sialidases but is cleaved by esterases, enabling controlled drug release .

- Synthetic Versatility : Used to generate C5-modified neuraminic acids for dual hemagglutinin/neuraminidase inhibitors .

Q & A

Basic: What are the standard synthetic protocols for N-acetylneuraminic acid methyl ester, and how do reaction conditions influence yield?

Answer:

The synthesis typically starts with N-acetylneuraminic acid (Neu5Ac) as the precursor. A common method involves esterification with methanol under acidic conditions. For example, Neu5Ac is treated with methanol and acidic resins (e.g., Dowex) to form the methyl ester derivative . Critical parameters include:

- Catalyst selection : Acidic resins or acetyl chloride are preferred to minimize side reactions.

- Temperature control : Reflux conditions (e.g., acetone with K₂CO₃) enhance esterification efficiency .

- Protection/deprotection strategies : Acetylation of hydroxyl groups (e.g., using TsCl or acetic anhydride) prevents unwanted side reactions during subsequent steps .

Yields vary (60–85%) depending on purification methods, such as column chromatography or recrystallization .

Advanced: How can stereochemical challenges in synthesizing N-acetylneuraminic acid derivatives be addressed?

Answer:

Stereochemical control at C-2 (glycosidic linkage) and C-4 (axial/equatorial substituents) is critical. Methodological approaches include:

- Oxazolidinone protection : Installing a 4,5-O-carbonyl group stabilizes the transition state, enabling α-selective glycosylation .

- Enzymatic synthesis : Sialyltransferases (e.g., PmST1) ensure regio- and stereospecific transfer of Neu5Ac to acceptors, achieving >90% α-anomer selectivity .

- β-Elimination strategies : For glycals, peracetylated methyl ester precursors undergo β-elimination with bases like NaH to form 2,3-didehydro derivatives while retaining C-4 stereochemistry .

Contradictions in stereochemical outcomes (e.g., axial vs. equatorial substituents) are resolved through NMR and X-ray crystallography validation .

Basic: What analytical techniques are used to characterize N-acetylneuraminic acid methyl ester and its derivatives?

Answer:

- Mass spectrometry (MS) : Deuterated analogs (e.g., 2,4,7,8,9-pentaacetate-d₃) enable tracking in metabolic studies via isotopic patterns .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR distinguishes esterification (δ ~3.7 ppm for methyl ester) and acetylation (δ ~2.0 ppm for O-acetyl groups) .

- High-performance liquid chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>90% for glycosyl donors) .

Advanced: How does N-acetylneuraminic acid methyl ester modulate sialic acid-dependent viral interactions?

Answer:

The compound acts as a sialic acid analog, competing with viral hemagglutinins (e.g., influenza, coronaviruses) for host cell receptor binding. Key methodologies include:

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to viral proteins .

- Cell-based assays : A549 lung cells treated with methyl ester show restored surface sialic acid levels post-sialidase digestion, blocking viral entry (EC₅₀: 10–50 µM) .

- In vivo models : Murine studies demonstrate reduced viral load in lungs when co-administered with N-acetylneuraminic acid (pH 4.43 optimizes ester stability) .

Contradictory data on efficacy (e.g., vs. SARS-CoV-2 variants) are resolved by testing methyl ester derivatives with varied acyl groups .

Basic: What role does N-acetylneuraminic acid methyl ester play in glycobiology studies?

Answer:

It serves as:

- Glycosyl donor : Peracetylated methyl ester derivatives are activated with thiophenyl or trichloroacetimidate leaving groups for chemical sialylation of oligosaccharides .

- Metabolic tracer : Deuterated or fluorinated analogs track sialic acid incorporation into glycoconjugates via click chemistry (e.g., azide-alkyne cycloaddition) .

- Enzyme substrate : Used in sialidase (e.g., Vibrio cholerae) inhibition assays to study catalytic mechanisms .

Advanced: How can structural modifications enhance the inhibitory activity of N-acetylneuraminic acid methyl ester against sialidases?

Answer:

- C-4 modifications : Introducing cyclic amines (morpholine/piperidine) at C-4α via transacylation/amination improves inhibition (Ki reduced from mM to µM range) .

- Fluorinated acyl groups : N-Perfluoroacylation increases metabolic stability and binding entropy to sialidase active sites .

- 2,3-Didehydro analogs : These transition-state mimics (e.g., Neu5Ac2en derivatives) show 10–100x higher potency than methyl ester precursors .

Contradictions in inhibition kinetics (e.g., competitive vs. non-competitive) are resolved through Lineweaver-Burk plots .

Basic: What are common pitfalls in interpreting sialic acid metabolic data using deuterated methyl ester analogs?

Answer:

- Isotope effects : Deuterium at non-labile positions (e.g., acetate methyl groups) minimizes metabolic interference .

- Degradation artifacts : Ester hydrolysis in cell lysates generates free sialic acid, requiring LC-MS/MS validation .

- Cross-contamination : Ensure deuterated analogs are chromatographically resolved from endogenous sialic acid .

Advanced: How can N-acetylneuraminic acid methyl ester be integrated into glycomimetic drug design?

Answer:

- Multivalent presentation : Conjugation to dendrimers or polymers enhances avidity for lectin targets (e.g., Siglecs) .

- Prodrug strategies : Methyl ester hydrolysis in vivo releases active sialic acid, improving bioavailability .

- Structure-activity relationship (SAR) : Systematic variation of acyl groups and C-1 substituents optimizes pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.